molecular formula C15H13N3O4S B2365499 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole CAS No. 3994-98-7

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

Cat. No.: B2365499
CAS No.: 3994-98-7
M. Wt: 331.35
InChI Key: QDFWUDVPESBWIC-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms

Scientific Research Applications

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-phenyl-4,5-dihydroimidazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 1-(2-Aminophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole.

    Substitution: Various sulfonamide or sulfonate derivatives.

    Cyclization: Complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Nitrophenyl)sulfonyl-2-phenylimidazole
  • 1-(2-Nitrophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
  • 1-(2-Nitrophenyl)sulfonyl-2-phenyl-1H-imidazole

Uniqueness

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and sulfonyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-18(20)13-8-4-5-9-14(13)23(21,22)17-11-10-16-15(17)12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFWUDVPESBWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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